

(5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid synthesis route

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Compound of Interest

Compound Name: (5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid

Cat. No.: B1391477

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An In-Depth Technical Guide to the Synthesis of **(5-Fluoro-2-(methylcarbamoyl)phenyl)boronic Acid**

Executive Summary

(5-Fluoro-2-(methylcarbamoyl)phenyl)boronic acid is a crucial building block in modern medicinal chemistry and drug development. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation. This guide provides a detailed, field-proven synthetic route for this compound, designed for researchers and scientists. The narrative emphasizes the rationale behind experimental choices, mechanistic insights, and practical considerations to ensure a reproducible and efficient synthesis. The described two-step pathway begins with the amidation of 4-bromo-2-fluorobenzoic acid, followed by a critical low-temperature lithium-halogen exchange and subsequent borylation to yield the target molecule.

Introduction and Strategic Overview

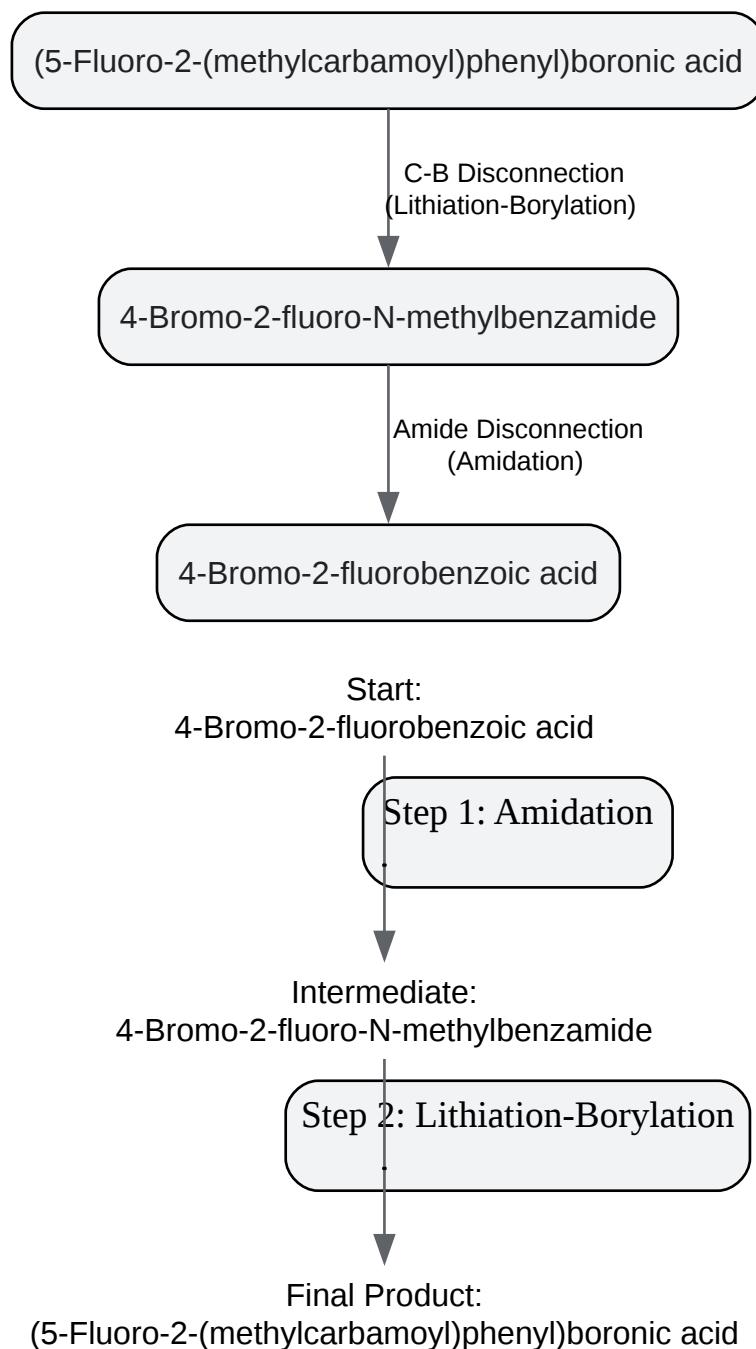
Substituted phenylboronic acids are indispensable reagents in organic synthesis, enabling the construction of complex biaryl structures that form the core of numerous pharmaceutical agents. The title compound, with its specific substitution pattern—a fluorine atom, a methylcarbamoyl group, and a boronic acid moiety—is designed for precise molecular

assembly. The fluorine atom can enhance metabolic stability and binding affinity, while the methylcarbamoyl group provides a hydrogen-bond donor/acceptor site.

The primary challenge in synthesizing this molecule lies in the selective introduction of the boronic acid group onto a multi-functionalized aromatic ring. Direct electrophilic borylation is often unselective. Therefore, a more robust strategy is required. The most common and reliable methods for preparing arylboronic acids involve the reaction of an organometallic intermediate with a boron electrophile.^[1] This guide details a synthetic approach based on a lithium-halogen exchange, a powerful and regioselective method for generating the necessary aryllithium species from an aryl bromide precursor.^{[1][2]}

Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the synthetic challenge. The target molecule can be disconnected at the carbon-boron bond, a standard transformation in organoboron chemistry. This disconnection points to an aryllithium or Grignard reagent, which in turn derives from the corresponding aryl bromide. The methylcarbamoyl group can be formed through a standard amide bond formation from a carboxylic acid. This leads to a simple, commercially available starting material.

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References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
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